molecular formula C7H15NO3S B13009795 3-((2-Hydroxybutyl)amino)thietane1,1-dioxide

3-((2-Hydroxybutyl)amino)thietane1,1-dioxide

Cat. No.: B13009795
M. Wt: 193.27 g/mol
InChI Key: OIMVZBKKFCLVKW-UHFFFAOYSA-N
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Description

3-((2-Hydroxybutyl)amino)thietane1,1-dioxide is a chemical compound with a unique structure that includes a thietane ring, which is a four-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Hydroxybutyl)amino)thietane1,1-dioxide typically involves the reaction of a thietane derivative with a hydroxybutylamine. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process may include steps such as purification through distillation or crystallization to achieve the required quality for commercial use.

Chemical Reactions Analysis

Types of Reactions

3-((2-Hydroxybutyl)amino)thietane1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

3-((2-Hydroxybutyl)amino)thietane1,1-dioxide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((2-Hydroxybutyl)amino)thietane1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-Ethyl-2-hydroxybutyl)amino)thietane1,1-dioxide
  • 3-((3-Hydroxybutyl)amino)thietane1,1-dioxide

Uniqueness

3-((2-Hydroxybutyl)amino)thietane1,1-dioxide is unique due to its specific hydroxybutyl group, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

1-[(1,1-dioxothietan-3-yl)amino]butan-2-ol

InChI

InChI=1S/C7H15NO3S/c1-2-7(9)3-8-6-4-12(10,11)5-6/h6-9H,2-5H2,1H3

InChI Key

OIMVZBKKFCLVKW-UHFFFAOYSA-N

Canonical SMILES

CCC(CNC1CS(=O)(=O)C1)O

Origin of Product

United States

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